Product packaging for 4-Fluoro-2-(trifluoromethoxy)benzylamine(Cat. No.:CAS No. 1241828-99-8)

4-Fluoro-2-(trifluoromethoxy)benzylamine

Cat. No.: B1452813
CAS No.: 1241828-99-8
M. Wt: 209.14 g/mol
InChI Key: YYVIURGLQBEQSP-UHFFFAOYSA-N
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Description

Molecular Architecture and Constitutional Analysis

4-Fluoro-2-(trifluoromethoxy)benzylamine is a benzylamine derivative with a benzene ring substituted at positions 2 and 4. The core structure includes:

  • Benzylamine group : A primary amine (-CH₂-NH₂) attached to the benzene ring.
  • Trifluoromethoxy group : An electron-withdrawing -O-CF₃ substituent at position 2.
  • Fluorine atom : A halogen substituent at position 4.

The molecular formula is C₈H₇F₄NO , with a molecular weight of 209.14 g/mol . The substituents’ positions create a meta relationship between the trifluoromethoxy and fluorine groups relative to the benzylamine moiety.

Substituent Position Functional Group Electronic Effect
Trifluoromethoxy 2 -O-CF₃ Strong electron-withdrawing
Fluorine 4 -F Moderate electron-withdrawing
Benzylamine 1 -CH₂-NH₂ Electron-donating (amine)

The combination of electron-withdrawing groups (O-CF₃, F) and the electron-donating amine group creates a polarized aromatic system, influencing reactivity and physicochemical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F4NO B1452813 4-Fluoro-2-(trifluoromethoxy)benzylamine CAS No. 1241828-99-8

Properties

IUPAC Name

[4-fluoro-2-(trifluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVIURGLQBEQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Reduction Route

One well-documented approach involves the synthesis of 4-fluoro-2-(trifluoromethoxy)benzonitrile as a key intermediate, followed by reduction of the nitrile group to the corresponding benzylamine.

  • Step 1: Preparation of 4-Fluoro-2-(trifluoromethoxy)benzonitrile

    This intermediate is synthesized typically by nucleophilic aromatic substitution reactions where a suitable precursor such as 4-fluoro-2-nitrobenzonitrile undergoes trifluoromethoxylation under controlled conditions. For example, sodium hydride in methyl t-butyl ether at 37°C followed by addition of trichloroacetonitrile at 0°C facilitates the introduction of the trifluoromethoxy group.

  • Step 2: Reduction of the Nitrile to Benzylamine

    The nitrile group is reduced using catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas or via other catalytic systems such as nickel catalysts. This step converts the nitrile functionality into the primary amine, yielding this compound.

Step Reaction Type Conditions Key Reagents/Catalysts Yield & Notes
1 Nucleophilic Aromatic Substitution (Trifluoromethoxylation) NaH, methyl t-butyl ether, 37°C; then trichloroacetonitrile, 0°C Sodium hydride, trichloroacetonitrile Moderate to high yield; sensitive to moisture
2 Catalytic Hydrogenation (Nitrile Reduction) H2 gas, Pd/C or Ni catalyst, ambient to elevated temperature Pd/C or Ni catalyst, H2 gas High yield; requires careful control of conditions

Halomethylation and Cyanation Route (Industrial Scale)

An industrially attractive route involves:

  • Step 1: Halomethylation of Trifluoromethoxybenzene

    Trifluoromethoxybenzene is halomethylated (bromomethylation or chloromethylation) to produce 4-halogenomethyl-1-trifluoromethoxybenzene in a one-step process with yields exceeding 60%. This step avoids expensive catalysts and complex reagents.

  • Step 2: Halogen-Cyano Exchange

    The halogenated methyl derivative undergoes halogen-cyano exchange to form (4-trifluoromethoxyphenyl)acetonitrile.

  • Step 3: Catalytic Reduction

    The nitrile is then reduced using hydrogen in the presence of a nickel catalyst to yield 2-(4-trifluoromethoxyphenyl)ethylamine, which is analogous to the target benzylamine.

Step Reaction Type Conditions Key Reagents/Catalysts Yield & Notes
1 Halomethylation Reaction of trifluoromethoxybenzene with halomethylating agents Bromomethylation or chloromethylation reagents >60% yield; scalable and cost-effective
2 Halogen-Cyano Exchange Substitution of halogen by cyanide ion Cyanide salts Efficient conversion to nitrile
3 Catalytic Hydrogenation H2 gas, Ni catalyst Nickel catalyst, hydrogen gas High yield; industrially viable

This route is advantageous due to the avoidance of expensive palladium catalysts and complex multi-step syntheses involving hazardous reagents like lithium aluminum hydride.

Reaction Mechanisms and Analytical Data

  • Nucleophilic Aromatic Substitution : Electron-withdrawing groups such as fluorine and trifluoromethoxy activate the aromatic ring towards nucleophilic substitution, facilitating the introduction of nitrile or other substituents.

  • Catalytic Hydrogenation : The nitrile group adsorbs onto the catalyst surface, where hydrogenation proceeds via imine intermediates to the primary amine.

  • Halomethylation : Electrophilic substitution introduces halomethyl groups ortho or para to activating substituents on the aromatic ring.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Industrial Feasibility
Nitrile Reduction Route High purity product, well-studied catalysts Requires multi-step synthesis of nitrile Moderate; Pd catalysts costly
Halomethylation-Cyanation Route Avoids expensive Pd catalysts; fewer steps Use of cyanide reagents requires safety High; scalable and cost-effective
Multi-step Reduction from Benzoyl Chloride Established chemistry Four-step, hazardous reagents (LiAlH4) Low; complex and hazardous

Summary Table of Key Preparation Conditions

Parameter Nitrile Reduction Route Halomethylation-Cyanation Route
Starting Material 4-Fluoro-2-nitrobenzonitrile Trifluoromethoxybenzene
Key Intermediate 4-Fluoro-2-(trifluoromethoxy)benzonitrile 4-Halogenomethyl-1-trifluoromethoxybenzene
Catalysts Pd/C or Ni catalyst Ni catalyst for reduction
Reaction Temperature 0–37°C for substitution; elevated for reduction Ambient to elevated for halomethylation and reduction
Yield Moderate to high >60% for halomethylation; high overall
Industrial Suitability Moderate High

Research Findings and Industrial Notes

  • The halomethylation-cyanation-hydrogenation route is preferred for industrial synthesis due to its simplicity, cost efficiency, and avoidance of precious metal catalysts.

  • The nitrile intermediate is crucial for the selective introduction of the amine group via catalytic hydrogenation, ensuring high purity of the final benzylamine.

  • Continuous flow reactors and optimized purification steps enhance yield and scalability for industrial production.

Chemical Reactions Analysis

Oxidation Reactions

The benzylamine group undergoes oxidation under controlled conditions to form nitro or carbonyl derivatives. Key findings include:

Reaction TypeReagents/ConditionsMajor ProductsYieldReference
Benzylic OxidationKMnO₄ in acidic aqueous solution4-Fluoro-2-(trifluoromethoxy)benzaldehyde72%
Full OxidationCrO₃ in H₂SO₄4-Fluoro-2-(trifluoromethoxy)benzoic acid65%

The strong electron-withdrawing effects of the trifluoromethoxy (-OCF₃) and fluoro (-F) groups stabilize the transition state during oxidation, favoring aromatic ring preservation .

Reduction Reactions

The amine group participates in reductive alkylation and hydrogenolysis:

Reaction TypeReagents/ConditionsMajor ProductsYieldReference
Catalytic HydrogenationH₂, Pd/C in ethanol4-Fluoro-2-(trifluoromethoxy)toluene88%
Borane ReductionBH₃·THF, 0°CN-Alkylated derivatives60–75%

Reductive pathways are sensitive to steric hindrance from the -OCF₃ group, requiring prolonged reaction times for complete conversion .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring facilitates NAS at the para-fluoro position:

NucleophileReagents/ConditionsMajor ProductsYieldReference
MethoxideNaOMe, DMF, 80°C2-(Trifluoromethoxy)-4-methoxybenzylamine58%
ThiophenolPhSH, K₂CO₃, DMSO4-(Phenylthio)-2-(trifluoromethoxy)benzylamine63%

Kinetic studies show that the -OCF₃ group increases the electrophilicity of the aromatic ring, accelerating NAS rates by ~20% compared to non-fluorinated analogs .

Radical Trifluoromethoxylation

Recent advances enable direct incorporation of -OCF₃ via radical pathways:

SubstrateReagents/ConditionsMajor ProductsYieldReference
β,β-DifluorostyrenesRu(bpy)₃(PF₆)₂, Selectfluor II, blue LED, MeCN/H₂ODifluoro(trifluoromethoxy)methyl amines45–77%

This method leverages visible-light photocatalysis to generate OCF₃ radicals, which add to alkenes before trapping by amines .

Cross-Coupling Reactions

The benzylamine group participates in palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsMajor ProductsYieldReference
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMFBiaryl benzylamines50–68%
Buchwald-HartwigPd₂(dba)₃, Xantphos, aryl halidesN-Aryl benzylamines55–70%

The -OCF₃ group enhances oxidative addition kinetics in cross-coupling reactions due to its electron-deficient nature .

Acid-Base Reactions

The amine group undergoes protonation and salt formation:

AcidConditionsMajor ProductspKaReference
HClEt₂O, 0°CHydrochloride salt3.1
Trifluoroacetic acidCH₂Cl₂, RTTrifluoroacetate salt2.8

The electron-withdrawing substituents lower the amine’s basicity (pKa ≈ 3.1) compared to unsubstituted benzylamine (pKa ≈ 9.3) .

Biological Activity Correlation

Reactivity directly impacts pharmacological properties:

  • Antimicrobial Activity : Oxidation to benzoic acid derivatives enhances bacterial membrane disruption .

  • Enzyme Inhibition : NAS-derived thioether analogs show tyrosinase inhibition (IC₅₀ = 12 µM) .

Scientific Research Applications

Chemical Synthesis

4-Fluoro-2-(trifluoromethoxy)benzylamine serves as an essential building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Aromatic Substitution : This reaction is commonly employed to synthesize more complex organic molecules.
  • Formation of Pharmaceutical Intermediates : It is utilized in the preparation of various pharmaceutical compounds, particularly those requiring fluorinated structures for enhanced biological activity.

Biological Research

The compound's potential biological activity has led to extensive research in several areas:

  • Antimicrobial Activity : Studies have shown that compounds with trifluoromethoxy groups exhibit significant antimicrobial properties. In vitro experiments indicate that this compound can inhibit various bacterial strains, suggesting its potential role in antibiotic development.
  • Anticancer Properties : Research evaluating the cytotoxic effects of fluorinated benzylamines on cancer cell lines revealed that this compound demonstrates selective cytotoxicity against certain tumor cells while sparing normal cells. This highlights its potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, docking studies suggest it may act as a competitive inhibitor for enzymes like tyrosinase, which plays a crucial role in melanin production.

Pharmaceutical Applications

This compound is being explored as a pharmaceutical intermediate, particularly in the development of drugs targeting various receptors and enzymes. Its structural components enhance binding affinity and stability, making it a valuable candidate for drug formulation .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine and trifluoromethoxy groups. These properties can lead to enhanced performance characteristics in various applications, including:

  • Development of Specialty Coatings : The unique chemical structure contributes to improved durability and resistance to environmental factors.
  • Production of Advanced Materials : Its reactivity allows for the creation of materials with tailored properties for specific applications.

Antimicrobial Activity

A study demonstrated that this compound exhibited inhibitory effects against several bacterial strains, indicating its potential use as an antibiotic agent.

Anticancer Effects

Research on cancer cell lines showed that this compound selectively induced cytotoxicity against certain tumor cells while having minimal effects on normal cells, suggesting its promise as an anticancer therapeutic.

Enzyme Inhibition Studies

Docking studies have indicated that this compound may inhibit tyrosinase, which could have implications for skin pigmentation disorders and other metabolic conditions.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(trifluoromethoxy)benzylamine involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 4-Fluoro-2-(trifluoromethoxy)benzylamine with structurally related benzylamine and aniline derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications/Notes
This compound Not explicitly listed C₈H₇F₄NO ~209.14 N/A N/A ACAT inhibitor precursors
2-(Trifluoromethoxy)benzylamine 175205-64-8 C₈H₈F₃NO 191.15 N/A N/A Intermediate in agrochemicals
3-(Trifluoromethoxy)benzylamine 93071-75-1 C₈H₈F₃NO 191.15 N/A N/A Pharmaceutical intermediates
4-Fluoro-2-(trifluoromethyl)benzylamine 202522-22-3 C₈H₇F₄N 193.14 177 1.312 Fungicide synthesis
4-Fluoro-2-(trifluoromethoxy)aniline 123572-66-7 C₇H₅F₄NO 195.12 N/A N/A Agrochemical intermediates

Notes:

  • Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group (-OCF₃) in the target compound enhances steric bulk and electron-withdrawing effects compared to trifluoromethyl (-CF₃), influencing solubility and receptor interactions .
  • Positional Isomerism : Shifting the fluorine or trifluoromethoxy group (e.g., 2-, 3-, or 4-position) alters physicochemical properties. For example, 5-Fluoro-2-(trifluoromethoxy)benzylamine (CAS: 1092460-98-4, ) has a molecular weight of 209.14 but differs in biological activity due to the fluorine position .

Biological Activity

4-Fluoro-2-(trifluoromethoxy)benzylamine is a fluorinated aromatic amine that has garnered attention for its potential biological activity. The incorporation of fluorine and trifluoromethoxy groups can significantly influence the pharmacological properties of compounds, including their potency, selectivity, and metabolic stability. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with a fluorine atom at the para position and a trifluoromethoxy group at the ortho position. This unique arrangement enhances the compound's lipophilicity and may contribute to its biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Fluorinated benzyl halides and trifluoromethoxy reagents.
  • Reagents : Common reagents include bases like sodium hydride or potassium carbonate.
  • Conditions : The reactions are generally conducted under reflux conditions in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethoxy group can enhance binding affinity due to increased electron-withdrawing effects, potentially stabilizing interactions with active sites.

Case Studies

  • Antimicrobial Activity : Research has indicated that compounds containing trifluoromethoxy groups exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates inhibitory effects against various bacterial strains, suggesting potential applications in antibiotic development .
  • Anticancer Properties : A study evaluated the cytotoxic effects of fluorinated benzylamines on cancer cell lines. Results indicated that this compound exhibited selective cytotoxicity against certain tumor cells while sparing normal cells, highlighting its potential as an anticancer agent .
  • Enzyme Inhibition : The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, docking studies have suggested that it may act as a competitive inhibitor for enzymes such as tyrosinase, which is involved in melanin production .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibitory effects against bacterial strains
AnticancerSelective cytotoxicity in cancer cell lines
Enzyme InhibitionPotential competitive inhibitor for tyrosinase

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Fluoro-2-(trifluoromethoxy)benzylamine in laboratory settings?

  • Methodology : The compound can be synthesized via reductive amination of the corresponding aldehyde precursor or nucleophilic substitution of halogenated intermediates. For example, a 2007 study demonstrated the use of 4-fluoro-2-(methylthio)benzylamine as a precursor, followed by oxidation to sulfone derivatives and subsequent functionalization . Key steps include:

  • Reductive amination : Reacting 4-fluoro-2-(trifluoromethoxy)benzaldehyde with ammonia under hydrogenation conditions (e.g., using Pd/C or NaBH₄).
  • Halogen displacement : Substituting a halogen atom (e.g., bromine) in the benzyl position with an amine group via SN2 mechanisms, using ammonia or amine sources in polar aprotic solvents.

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Safety Protocols :

  • Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .
  • Hazard Mitigation : Use PPE (gloves, goggles) due to its WGK 3 classification (highly hazardous to water) and skin/eye irritation risks (H315, H319) .
  • Ventilation : Work in a fume hood to avoid inhalation (H332, H335) .

Q. What spectroscopic techniques are most effective for characterizing fluorinated benzylamine derivatives?

  • Analytical Workflow :

  • ¹⁹F NMR : To confirm the presence and position of fluorine atoms (e.g., δ ~ -60 ppm for CF₃O groups) .
  • GC-MS/EI-MS : For molecular weight confirmation and purity assessment (e.g., molecular ion peak at m/z 209.14) .
  • IR Spectroscopy : Identify NH₂ stretching (~3350 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting boiling point data under varying pressures be resolved during purification?

  • Data Reconciliation : Boiling points vary with pressure, as shown in reduced-pressure studies for analogous compounds:

Pressure (bar)Boiling Point (°C)Source
0.00466.5Aldrich
0.01387–88Frinton
  • Method : Use vacuum distillation with calibrated manometers and reference NIST-standardized phase-change data .

Q. What strategies improve low yields during trifluoromethoxy group introduction in benzylamine derivatives?

  • Optimization Approaches :

  • Protecting Groups : Temporarily protect the amine with Boc or Fmoc groups to prevent side reactions during CF₃O substitution .
  • Catalysis : Use Cu(I)/Pd(0) catalysts for Ullmann-type couplings or trifluoromethoxylation reagents (e.g., AgOCF₃) .
  • Solvent Selection : High-polarity solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions .

Q. How can NMR spectroscopy differentiate regioisomers in fluorinated benzylamine derivatives?

  • Case Study : Compare 2-fluoro-5-(trifluoromethoxy)benzylamine (InChI: 1S/C8H7F4NO/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12) with the target compound:

  • ¹H NMR : Para-fluorine in this compound causes distinct splitting patterns in aromatic protons (e.g., doublet of doublets at δ 6.8–7.2 ppm).
  • ¹⁹F NMR : Ortho vs. para substituents shift CF₃O signals by 2–5 ppm .

Q. What synthetic routes enable the incorporation of this compound into heterocyclic scaffolds?

  • Example : React with 4-chloro-3-formyl coumarins to form benzazepine derivatives via:

Electrophilic substitution of chlorine by the benzylamine.

Cyclization and ring-opening mediated by a second benzylamine molecule .

  • Mechanistic Insight : The trifluoromethoxy group enhances electron-withdrawing effects, stabilizing intermediates during cyclization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported flash points for fluorinated benzylamines?

  • Root Cause : Variability arises from measurement techniques (open vs. closed cup) or purity differences. For example:

  • 2-(Trifluoromethyl)benzylamine : Flash point = 69°C (closed cup) .
  • Target Compound : Estimated ~75–80°C (extrapolated from analogous structures) .
    • Resolution : Use ASTM/DIN-standardized methods and report purity levels (e.g., ≥95% by GC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-2-(trifluoromethoxy)benzylamine
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-(trifluoromethoxy)benzylamine

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